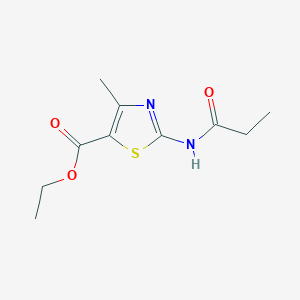
4-méthyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with two non-carbon atoms: one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves reactions with different nucleophiles and electrophiles . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
This compound, like other similar compounds, can undergo various chemical reactions. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .Applications De Recherche Scientifique
Activité antimicrobienne
Des dérivés du thiophène, y compris le 4-méthyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate d'éthyle, se sont avérés posséder une activité antimicrobienne significative . En particulier, les dérivés 7b et 8 ont montré une activité comparable à celle des médicaments standards ampicilline et gentamicine pour toutes les espèces bactériennes testées . De plus, le composé 3 a présenté une activité puissante contre Aspergillus fumigates, tandis que les composés 5, 6 et 7a ont montré une bonne activité contre Syncephalastrum racemosum .
Propriétés anti-inflammatoires et analgésiques
Les dérivés du thiophène sont connus pour posséder des propriétés analgésiques et anti-inflammatoires . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments dans le traitement des affections associées à l'inflammation et à la douleur.
Propriétés antihypertensives
Il a également été rapporté que les dérivés du thiophène présentaient des propriétés antihypertensives . Cela suggère qu'ils pourraient être utilisés dans la gestion de l'hypertension artérielle.
Activité antitumorale
Les dérivés du thiophène, y compris le this compound, ont montré des résultats prometteurs dans le domaine de la recherche sur le cancer. Ils se sont avérés posséder une activité antitumorale , ce qui fait d'eux des candidats potentiels pour le développement de nouveaux médicaments anticancéreux.
Traitement du diabète sucré
Les dérivés du thiophène sont connus pour être efficaces dans le traitement du diabète sucré . Cela suggère qu'ils pourraient être utilisés dans le développement de nouvelles stratégies thérapeutiques pour la gestion du diabète.
Applications en science des matériaux
En plus de leurs applications médicinales, les dérivés du thiophène sont également utilisés en science des matériaux. Ils ont été utilisés dans la fabrication de diodes électroluminescentes , ce qui indique leur potentiel dans le développement de nouveaux dispositifs électroniques.
Mécanisme D'action
Target of Action
The primary targets of “Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate” are currently unknown. This compound is a derivative of the thiazole group, which is known to have diverse biological activities . .
Mode of Action
As a thiazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, disrupting membrane integrity, or interfering with metabolic pathways
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
One study found that a related compound, ethyl 4-methyl-2,2-dioxo-1h-2λ6,1-benzothiazine-3-carboxylate, exhibited both powerful analgesic and anti-inflammatory effects
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a widely used herbicide and is readily available for use in lab experiments. Its selective action makes it a useful tool for studying plant metabolism and physiology. However, its effectiveness can be affected by factors such as soil type and weather conditions, which can limit its use in certain experiments.
Orientations Futures
There are several areas of research that could be explored in relation to Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate. One area is the development of new herbicides that are more effective and have fewer environmental impacts. Another area is the study of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate's potential use in medicine and materials science. Finally, there is a need for further research into the mechanisms of action of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate and its effects on plant metabolism and physiology.
Conclusion:
In conclusion, Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a selective herbicide that has been widely used in agriculture to control weeds. Its synthesis method is well established and has been optimized to produce high yields of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate. Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. It has also been studied for its potential use in medicine and materials science. Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate works by inhibiting the enzyme acetyl CoA carboxylase (ACC) in plants, which is responsible for the synthesis of fatty acids. Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate has low toxicity in mammals and has been approved for use in many countries around the world. There are several areas of research that could be explored in relation to Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate, including the development of new herbicides, its potential use in medicine and materials science, and further research into its mechanisms of action.
Méthodes De Synthèse
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate can be synthesized by reacting 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base catalyst. The reaction is carried out under controlled conditions to obtain a pure form of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate. The synthesis process is well established and has been optimized to produce high yields of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-7(13)12-10-11-6(3)8(16-10)9(14)15-5-2/h4-5H2,1-3H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNMISXQRRJMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405539.png)
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405540.png)
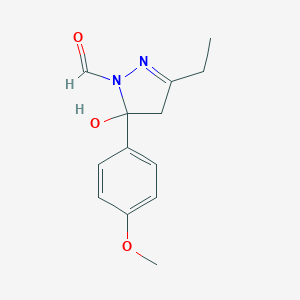
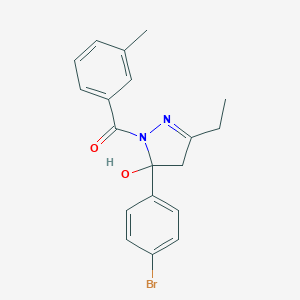
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405543.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B405546.png)

![4-[3-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B405549.png)
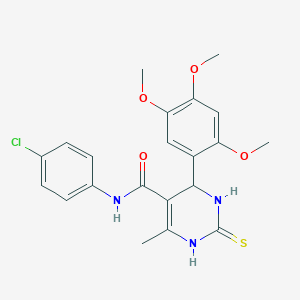
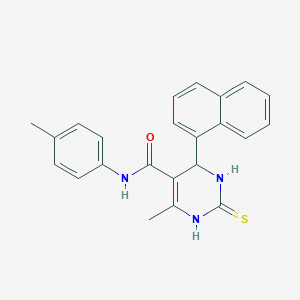
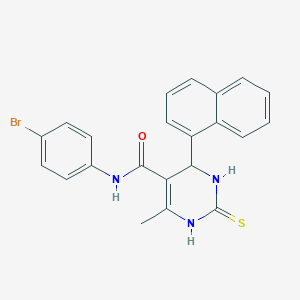
![6,8-dichloro-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405555.png)
![methyl 3-[3-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B405559.png)
![1-[(4-iodophenyl)carbonyl]-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B405560.png)